C24H37N3O4S2
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Overview
Description
The compound with the molecular formula C24H37N3O4S2 Bis[2-(tosylamino)-3-methylbutyl]amine . This compound is characterized by its complex structure, which includes multiple functional groups such as sulfonamides and secondary amines. It is primarily used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(tosylamino)-3-methylbutyl]amine typically involves the reaction of 2-(tosylamino)-3-methylbutylamine with appropriate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Bis[2-(tosylamino)-3-methylbutyl]amine may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(tosylamino)-3-methylbutyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Bis[2-(tosylamino)-3-methylbutyl]amine is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis[2-(tosylamino)-3-methylbutyl]amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of sulfonamide groups allows it to form strong interactions with protein active sites, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Bis[2-(tosylamino)-3-methylbutyl]amine: is similar to other sulfonamide-containing compounds such as and .
Properties
Molecular Formula |
C24H37N3O4S2 |
---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
N-[(2S)-1-(cyclohexylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H37N3O4S2/c1-18-8-10-21(11-9-18)33(30,31)27-15-12-19(13-16-27)23(28)26-22(14-17-32-2)24(29)25-20-6-4-3-5-7-20/h8-11,19-20,22H,3-7,12-17H2,1-2H3,(H,25,29)(H,26,28)/t22-/m0/s1 |
InChI Key |
SKPMLALXOFVFJT-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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